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Compound of Interest

Compound Name: Allyl alcohol

Cat. No.: B041490 Get Quote

An In-depth Technical Guide to the Thermodynamic Properties of Allyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the key thermodynamic properties

of allyl alcohol (prop-2-en-1-ol). Allyl alcohol is a significant organic intermediate used in the

synthesis of various chemicals, including pharmaceuticals, resins, and plasticizers. A thorough

understanding of its thermodynamic characteristics is essential for process design, safety

analysis, and toxicological studies, particularly for drug development professionals who must

consider its metabolic pathway and potential for hepatotoxicity. This document summarizes

critical quantitative data in tabular form, details the experimental protocols used for their

determination, and visualizes relevant biological and experimental workflows.

Physicochemical and Thermodynamic Properties
The fundamental physicochemical and thermodynamic properties of allyl alcohol are

summarized below. Data has been compiled from various sources and represents values at

standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: General Physicochemical Properties of Allyl
Alcohol
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Property Value Source(s)

IUPAC Name Prop-2-en-1-ol [1]

CAS Number 107-18-6 [1]

Molecular Formula C₃H₆O [1]

Molar Mass 58.08 g/mol [1]

Appearance Colorless liquid [1]

Odor Pungent, mustard-like [2]

Melting Point -129 °C (144.15 K) [2]

Boiling Point 97.1 °C (370.25 K) [3]

Density (liquid) 0.854 g/mL at 25 °C [2]

Table 2: Core Thermodynamic Data for Allyl Alcohol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://en.wikipedia.org/wiki/Allyl_alcohol
https://en.wikipedia.org/wiki/Allyl_alcohol
https://en.wikipedia.org/wiki/Allyl_alcohol
https://en.wikipedia.org/wiki/Allyl_alcohol
https://en.wikipedia.org/wiki/Allyl_alcohol
https://cameochemicals.noaa.gov/chris/ALA.pdf
https://cameochemicals.noaa.gov/chris/ALA.pdf
https://www.lyondellbasell.com/globalassets/lyb/our-solutions/products/documents/chemicals-technical-literature/allylalcohol---product-safety-bulletin---march-2019.pdf
https://cameochemicals.noaa.gov/chris/ALA.pdf
https://www.benchchem.com/product/b041490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermodynami
c Property

Value Units Conditions Source(s)

Standard

Enthalpy of

Formation (liquid,

ΔHf°)

-174.05 (-41.60

kcal/mol)
kJ/mol 298.15 K [3]

Standard

Enthalpy of

Formation (gas,

ΔHf°)

-123.64 ± 1.46 kJ/mol 298.15 K

Standard Molar

Entropy (liquid,

S°)

Not available in

cited literature
J/(mol·K) 298.15 K -

Heat of

Combustion

(ΔHc°)

-1853.8 kJ/mol
Constant

Pressure

Enthalpy of

Vaporization

(ΔHvap)

39.98 kJ/mol
at Normal Boiling

Point

Heat of Fusion

(ΔHfus)

5.12 (1223.7

cal/mol)
kJ/mol at Melting Point [3]

Table 3: Heat Capacity and Vapor Pressure of Allyl
Alcohol
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Property Value Units Conditions Source(s)

Specific Heat

Capacity (liquid,

cp)

2.784 kJ/(kg·K) 20.5 – 95.5 °C

Molar Heat

Capacity (gas,

Cp)

76.02 J/(mol·K) 298.15 K

Vapor Pressure 3.17 kPa 20 °C [4]

Vapor Pressure
3.173 (23.8

mmHg)
kPa 25 °C [5]

Experimental Protocols
The determination of the thermodynamic properties listed above relies on precise calorimetric

and analytical methods. The following sections detail the generalized experimental protocols for

measuring two key parameters: the enthalpy of formation and the standard molar entropy.

Determination of Enthalpy of Formation via Bomb
Calorimetry
The standard enthalpy of formation of a combustible compound like allyl alcohol is typically

determined indirectly by measuring its enthalpy of combustion (ΔHc°) using a bomb

calorimeter. The enthalpy of formation can then be calculated using Hess's Law.

Principle: A known mass of the substance is completely combusted in a constant-volume, high-

pressure oxygen environment. The heat released by the combustion is absorbed by the

surrounding water bath, and the temperature change of the water is measured.

Methodology:

Sample Preparation: A precise mass (typically ~1 gram) of high-purity allyl alcohol is
weighed. Due to its volatility, the liquid is encapsulated in a thin-walled glass ampoule or a

gelatin capsule of known mass and heat of combustion.
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Calorimeter Assembly: The encapsulated sample is placed in a crucible within the

decomposition vessel ("bomb"). A fuse wire (e.g., nickel-chromium) is positioned to be in

contact with the sample or capsule.

Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a

pressure of approximately 30 atm.

Calorimetry: The bomb is submerged in a known quantity of water in the calorimeter's

insulated bucket. The system is allowed to reach thermal equilibrium.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water in the bucket is recorded at regular intervals

before, during, and after combustion until a stable final temperature is reached.

Calibration: The effective heat capacity of the calorimeter system (the "calorimeter constant")

is determined by combusting a standard substance with a precisely known heat of

combustion, such as benzoic acid.

Calculation: The heat of combustion of the sample is calculated from the observed

temperature rise and the calorimeter constant, with corrections made for the heat of

combustion of the capsule and the fuse wire. Using the known standard enthalpies of

formation for CO₂(g) and H₂O(l), the standard enthalpy of formation of allyl alcohol is
calculated via Hess's Law for the combustion reaction: C₃H₆O(l) + 4O₂(g) → 3CO₂(g) +

3H₂O(l)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b041490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Bomb Calorimetry
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Caption: Workflow for determining enthalpy of formation.
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Determination of Standard Molar Entropy via Adiabatic
Calorimetry
The standard molar entropy (S°) of a substance is determined by measuring its heat capacity

(Cp) as a function of temperature, starting from near absolute zero (0 K) up to the standard

temperature (298.15 K).

Principle: According to the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K

is zero. The entropy at a temperature T is calculated by integrating the heat capacity divided by

the temperature over the range from 0 K to T, accounting for the entropy changes at any phase

transitions. S°(T) = ∫₀T (Cp/T) dT + ΔStrans

Methodology:

Apparatus: An adiabatic calorimeter is used. This instrument is designed to minimize heat

exchange with the surroundings, ensuring that nearly all the heat supplied to the sample is

used to increase its temperature.

Sample Preparation: A purified sample of allyl alcohol is placed in a sample vessel within

the calorimeter.

Low-Temperature Measurement: The sample is cooled to a very low temperature, typically

using liquid helium (approaching ~4 K).

Heat Capacity Measurement: The heat capacity is measured in a series of steps. A known

quantity of electrical energy is supplied to the sample, and the resulting temperature

increase is precisely measured. The heat capacity is calculated as Cp = (Energy supplied) /

(Temperature change).

Temperature Range: These measurements are repeated across the entire temperature

range from near 0 K up to and beyond 298.15 K.

Phase Transitions: The enthalpy of any phase transitions (e.g., melting) is measured. The

entropy of transition is calculated as ΔStrans = ΔHtrans / Ttrans. For allyl alcohol, this

would primarily be the heat of fusion at its melting point.

Data Analysis:
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The heat capacity data below the lowest measurement temperature (e.g., < 10 K) is

extrapolated to 0 K using the Debye T³ law.

The collected Cp data is used to numerically evaluate the integral of (Cp/T) dT from 0 K to

298.15 K.

The entropies of any phase transitions between 0 K and 298.15 K are added to the

integral value to obtain the final standard molar entropy, S°, at 298.15 K.

Relevance to Drug Development: Metabolic Pathway
and Toxicity
For drug development professionals, understanding the metabolic fate of compounds is critical.

Allyl alcohol is a well-known hepatotoxin, and its toxicity is directly linked to its metabolic

activation.

Allyl alcohol is metabolized in the liver primarily by the enzyme alcohol dehydrogenase (ADH).

This oxidation reaction converts allyl alcohol into acrolein, a highly reactive and cytotoxic α,β-

unsaturated aldehyde. Acrolein is responsible for the observed liver damage. The cell's primary

defense mechanism against acrolein is conjugation with glutathione (GSH), a reaction that can

be spontaneous or catalyzed by glutathione S-transferases (GSTs). The resulting GSH-acrolein

conjugate is less toxic and can be further metabolized and excreted. If GSH stores are

depleted, acrolein can react with cellular macromolecules, leading to oxidative stress, protein

dysfunction, and cell death.
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Caption: Metabolic activation and toxicity pathway of allyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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